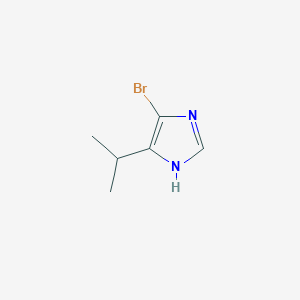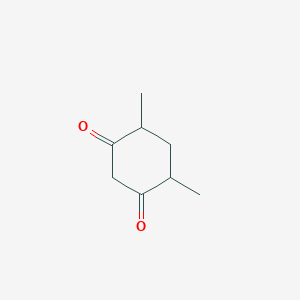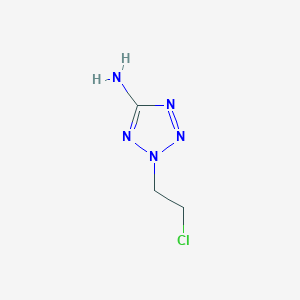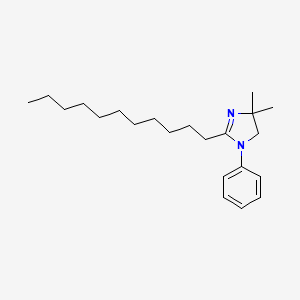
5-Bromo-4-isopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(propan-2-yl)-1H-imidazole is a heterocyclic organic compound featuring a bromine atom and an isopropyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yl)-1H-imidazole typically involves the bromination of 4-(propan-2-yl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-4-(propan-2-yl)-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated imidazoles.
Aplicaciones Científicas De Investigación
5-Bromo-4-(propan-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(propan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yl)-1H-imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-4-(propan-2-yl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Iodo-4-(propan-2-yl)-1H-imidazole: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine analog.
Uniqueness
5-Bromo-4-(propan-2-yl)-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the bromine atom and the isopropyl group can enhance its binding affinity and selectivity in various applications.
Propiedades
Fórmula molecular |
C6H9BrN2 |
|---|---|
Peso molecular |
189.05 g/mol |
Nombre IUPAC |
4-bromo-5-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3,(H,8,9) |
Clave InChI |
XDBOUZAZWPGPNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=CN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)

![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)


